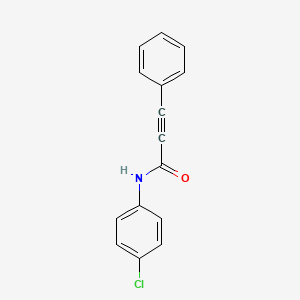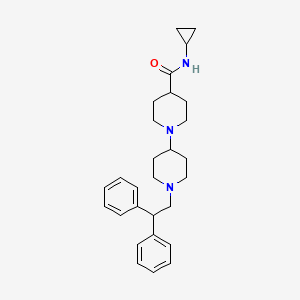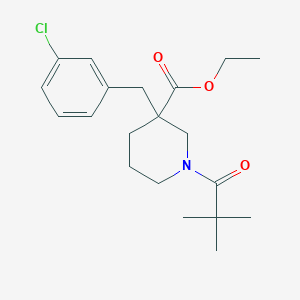![molecular formula C19H19ClFN3OS B5104913 N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B5104913.png)
N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as a small molecule inhibitor and has been found to have potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. This inhibition leads to the upregulation of certain genes, resulting in the inhibition of cancer cell growth and proliferation. Additionally, this compound has been found to inhibit the activity of several kinases, including AKT and ERK, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide have been extensively studied in scientific research. It has been found to have anti-inflammatory effects, inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, this compound has been found to induce apoptosis in cancer cells, leading to the inhibition of cancer cell growth and proliferation. It has also been found to have immunomodulatory effects, regulating the activity of immune cells.
実験室実験の利点と制限
The advantages of using N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide in lab experiments include its well-established synthesis method, its potential therapeutic applications, and its inhibitory effects on various enzymes and signaling pathways. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide. One direction is the further investigation of its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is the exploration of its mechanism of action, including the identification of its molecular targets and the development of more specific inhibitors. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also important future directions.
合成法
The synthesis of N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide involves several steps. The starting material is 3-chloro-4-(1-piperidinyl)aniline, which is reacted with carbon disulfide and sodium hydride to form the corresponding thiourea. This is then reacted with 3-fluorobenzoyl chloride to form the final product. The synthesis of this compound has been reported in several scientific journals and is a well-established method.
科学的研究の応用
N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-fluorobenzamide has been extensively studied in scientific research as a potential therapeutic agent. It has been found to have potential applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have reported the inhibitory effects of this compound on various enzymes and signaling pathways, making it a promising candidate for drug development.
特性
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3OS/c20-16-12-15(7-8-17(16)24-9-2-1-3-10-24)22-19(26)23-18(25)13-5-4-6-14(21)11-13/h4-8,11-12H,1-3,9-10H2,(H2,22,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLUQBVFTUFYEGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC(=CC=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-benzyl-4-piperidinyl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5104838.png)


![3-isobutyl-1-methyl-8-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5104857.png)
![5-{4-[(4-bromobenzyl)oxy]-3-chlorobenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104862.png)
![N-{4-[(4-nitrophenyl)thio]phenyl}-4-biphenylcarboxamide](/img/structure/B5104867.png)
![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5104871.png)
![N-[1-(anilinocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]-4-butoxybenzamide](/img/structure/B5104890.png)
![2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5104894.png)
![4-[2-(allyloxy)-5-bromobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5104898.png)


![N-[4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-yl]-2-pyrimidinamine hydrobromide](/img/structure/B5104905.png)
